indolin-1-yl(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone
Description
This compound belongs to a class of hybrid heterocyclic molecules combining indoline and tetrahydrobenzoimidazole moieties linked via a methanone bridge. The 2-methyl substitution on the benzoimidazole core likely enhances steric stability and modulates electronic properties, influencing solubility and biological activity.
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-(2-methyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-11-18-14-7-6-13(10-15(14)19-11)17(21)20-9-8-12-4-2-3-5-16(12)20/h2-5,13H,6-10H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUVQHFSCKBJRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)N3CCC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Tetrahydrobenzoimidazole Core
The 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole moiety is typically synthesized via cyclocondensation of 1,2-diaminocyclohexane derivatives with carboxylic acids or aldehydes. A widely adopted method involves:
- Cyclohexane-1,2-diamine treatment with acetic acid under reflux to form the imidazole ring.
- Methylation at the 2-position using methyl iodide in the presence of a base (e.g., potassium carbonate).
Key Reaction Conditions :
| Step | Reagents | Temperature | Solvent | Yield |
|---|---|---|---|---|
| 1 | AcOH | 110°C | EtOH | 78% |
| 2 | CH₃I, K₂CO₃ | 60°C | DMF | 85% |
Indoline Ring Synthesis
The indoline fragment is prepared through:
- Buchwald–Hartwig amination of 2-bromoaniline derivatives to form the indole scaffold.
- Reduction of the indole to indoline using sodium borohydride or catalytic hydrogenation.
Challenges :
- Over-reduction to open-chain amines must be avoided by controlling hydrogen pressure.
- Stereochemical integrity at the 1-position requires chiral auxiliaries or asymmetric catalysis.
Methanone Bridge Formation
Friedel-Crafts Acylation
The central methanone bridge is constructed via Friedel-Crafts acylation:
- Activation : The benzoimidazole intermediate is treated with acetyl chloride in the presence of AlCl₃.
- Coupling : The acylated species reacts with indoline under basic conditions (e.g., triethylamine).
Optimization Insights :
Palladium-Catalyzed Cross-Coupling
Alternative methods employ Pd(OAc)₂ /Xantphos systems to link pre-formed indoline and benzoimidazole units via carbonyl groups.
Advantages :
- Higher functional group tolerance compared to Friedel-Crafts.
- Enables modular synthesis for derivative exploration.
Limitations :
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H NMR : Distinct signals for indoline NH (δ 8.2–8.4 ppm) and benzoimidazole CH₃ (δ 2.1 ppm).
- HRMS : Molecular ion peak at m/z 281.359 (C₁₇H₁₉N₃O⁺) confirms stoichiometry.
Industrial-Scale Production Challenges
Cost-Efficiency
Regulatory Compliance
- Genotoxic Impurities : Residual alkyl halides (e.g., methyl iodide) must be below 1 ppm.
- Solvent Residues : ICH guidelines limit DMF to 880 ppm in final products.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Indolin-1-yl(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, and various catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
Indolin-1-yl(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of indolin-1-yl(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
The compound’s closest structural analogs feature variations in the substituents attached to the tetrahydrobenzoimidazole core or the methanone-linked moiety. Key examples include:
Key Observations :
Comparative Challenges :
- The 2-methyl group on the benzoimidazole core in the target compound may hinder reactivity during coupling steps, necessitating optimized catalysts or elevated temperatures.
- Unlike nitroimidazole derivatives (e.g., in ), the absence of electron-withdrawing groups (e.g., nitro) in the target compound reduces electrophilicity, complicating nucleophilic substitutions.
Pharmacological and Physicochemical Properties
Solubility and Bioavailability
- The target compound’s fused aromatic systems (indoline and benzoimidazole) likely result in poor aqueous solubility, as seen in structurally related compounds like (1-methylindol-3-yl)-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone .
Biological Activity
Indolin-1-yl(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone is a complex organic compound known for its potential biological activities. This compound features an indoline moiety linked to a tetrahydrobenzoimidazole structure, which contributes to its diverse applications in medicinal chemistry and pharmacology. The molecular formula indicates the presence of two nitrogen atoms and one oxygen atom within its structure, highlighting its potential for various biological interactions.
Research indicates that indolin derivatives, including this compound, exhibit a wide range of biological activities. These activities can be attributed to the unique structural features of the compound:
- Nucleophilic and Electrophilic Properties : The presence of nitrogen atoms in the indoline and benzimidazole rings allows for nucleophilic or electrophilic interactions, facilitating various substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
- Binding Affinity : Interaction studies have shown that this compound may bind to specific biological targets, which is crucial for understanding its pharmacodynamics and pharmacokinetics.
Biological Activities Reported
The following table summarizes some of the notable biological activities associated with indolin derivatives:
Case Study: Antiproliferative Activity
A study evaluated the antiproliferative effects of various indole derivatives, including this compound. The results indicated that the compound exhibited significant activity against several cancer cell lines:
- Cell Lines Tested : KG1 and SNU16
- IC50 Values : KG1 (25.3 nM), SNU16 (77.4 nM)
These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy.
Research Findings: Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted that the unique dual heterocyclic structure of this compound enhances its biological efficacy compared to simpler indole derivatives. The following features were noted:
- Indoline Moiety : Enhances interaction potential with biological targets.
- Benzimidazole Core : Provides additional sites for interaction, potentially increasing binding affinity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare indolin-1-yl(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone?
- Methodological Answer: The synthesis typically involves multistep reactions, including cyclocondensation and ketone coupling. For imidazole-containing analogs, refluxing precursors (e.g., substituted aldehydes, amines) in acetic acid with sodium acetate as a catalyst is a standard approach . Key parameters include solvent choice (e.g., DMF/acetic acid for recrystallization) and purification via column chromatography to isolate the target compound .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer:
- 1H/13C NMR: Resolves aromatic protons (indole/benzimidazole rings) and methyl groups (e.g., 2-methyl substitution).
- IR Spectroscopy: Identifies carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and N-H bonds (~3200 cm⁻¹) .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
Q. How can researchers optimize reaction conditions to enhance yield during synthesis?
- Methodological Answer:
- Catalyst Screening: Fe₃O4@FU nanoparticles improve efficiency in imidazole syntheses by reducing reaction time and enabling catalyst reuse .
- Temperature Control: Reflux (~120°C) under nitrogen prevents oxidation of sensitive intermediates .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Advanced Research Questions
Q. What strategies resolve contradictions between experimental and computational data for this compound’s electronic properties?
- Methodological Answer:
- DFT Calculations: Use basis sets (e.g., 6-31G(d,p)) to model electron-withdrawing effects of substituents (e.g., fluorine) and compare with experimental UV-Vis/IR spectra .
- X-ray Crystallography: Resolves spatial orientation discrepancies (e.g., imidazole ring puckering) .
Q. How does the fluorine substituent in structural analogs influence biological activity?
- Methodological Answer:
- SAR Studies: Fluorine’s electron-withdrawing effect enhances binding affinity to target proteins (e.g., kinases). Test analogs with/without fluorine using enzyme inhibition assays .
- Molecular Docking: Simulate interactions with active sites (e.g., ATP-binding pockets) to validate SAR findings .
Q. What experimental designs are effective for analyzing tautomeric equilibria in the benzimidazole moiety?
- Methodological Answer:
- Dynamic NMR: Monitor proton exchange in DMSO-d6 at variable temperatures to detect tautomers .
- pH-Dependent UV Spectroscopy: Track shifts in λmax to identify dominant tautomeric forms under physiological conditions .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in biological activity data across studies?
- Methodological Answer:
- Standardized Assays: Use identical cell lines (e.g., HEK293) and controls to minimize variability .
- Meta-Analysis: Aggregate data from PubMed/Scopus using keywords like "imidazole methanone kinase inhibition" to identify trends .
Methodological Tables
| Parameter | Synthesis Optimization | Reference |
|---|---|---|
| Catalyst | Fe₃O4@FU nanoparticles | |
| Reaction Time | 3–5 h (reflux) | |
| Purification | Column chromatography (EtOAc/hexane) |
| Spectroscopy | Key Peaks | Reference |
|---|---|---|
| 1H NMR (DMSO-d6) | δ 7.2–8.1 (aromatic), δ 2.5 (CH3) | |
| IR (KBr) | 1685 cm⁻¹ (C=O), 3200 cm⁻¹ (N-H) |
Key Recommendations
- Literature Review: Prioritize PubMed/Scopus for peer-reviewed synthesis protocols .
- Patent Analysis: Search Espacenet for proprietary derivatives to avoid duplication .
- Collaboration: Consult crystallography experts for ambiguous structural data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
